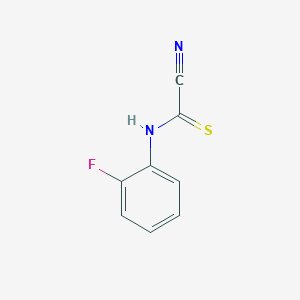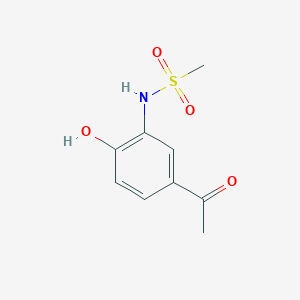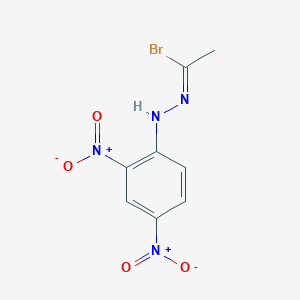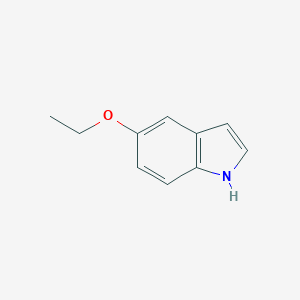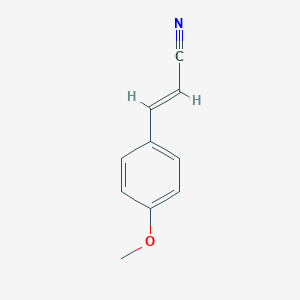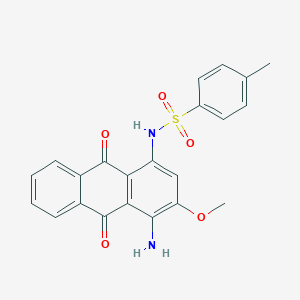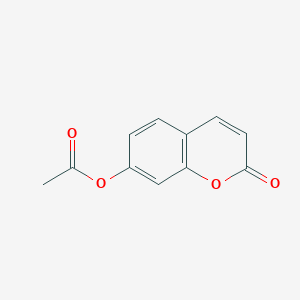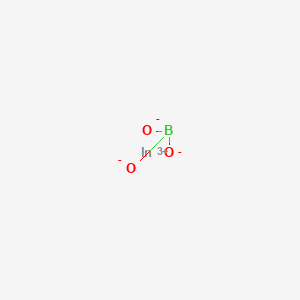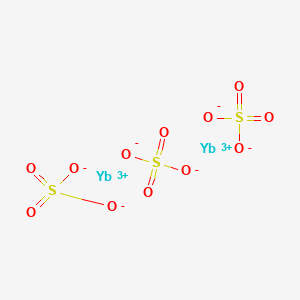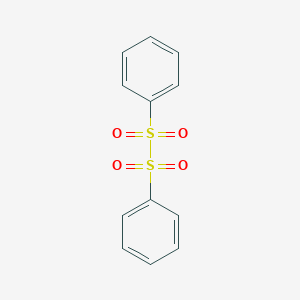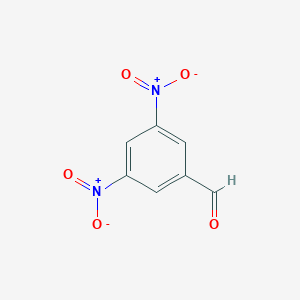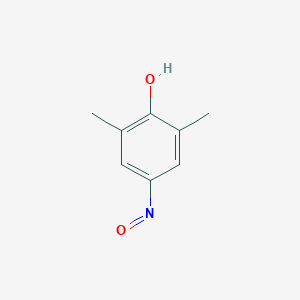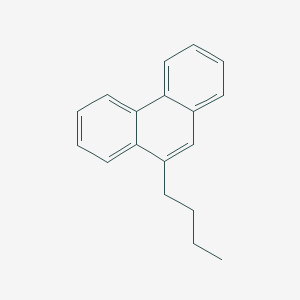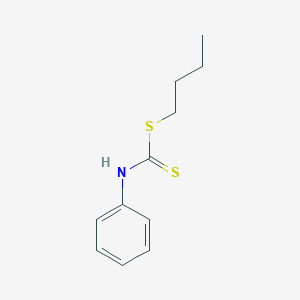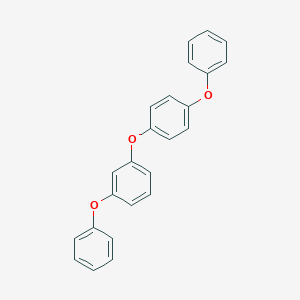
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)-, also known as PPPhO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPPhO is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 466.59 g/mol. In
Aplicaciones Científicas De Investigación
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can be used as a building block for the synthesis of novel organic compounds with unique properties. In materials science, Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can be incorporated into polymers to enhance their mechanical and thermal properties. In organic chemistry, Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can be used as a ligand in catalytic reactions. In medicinal chemistry, Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has been investigated for its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- as an anticancer agent is not fully understood. However, studies have shown that Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has also been found to inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division.
Efectos Bioquímicos Y Fisiológicos
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has been found to have low toxicity in vitro and in vivo. However, studies have shown that Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can cause DNA damage in human lymphocytes at high concentrations. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has also been found to have a moderate inhibitory effect on human acetylcholinesterase, an enzyme that plays a role in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily stored and transported. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- is also relatively easy to synthesize, making it accessible to researchers. However, Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has limitations in terms of its solubility and reactivity. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- is only soluble in organic solvents and can be difficult to handle in aqueous solutions. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- is also relatively unreactive, which limits its use in certain types of reactions.
Direcciones Futuras
There are several future directions for research on Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)-. One area of interest is the development of new synthetic methods for Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- that are more efficient and cost-effective. Another area of interest is the investigation of Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- as a potential therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- as a building block for the synthesis of new materials with unique properties is an area of active research.
Métodos De Síntesis
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can be synthesized through a multi-step process involving the reaction of phenoxybenzene with 4-bromoanisole in the presence of a palladium catalyst. The resulting product is then subjected to a Suzuki-Miyaura coupling reaction with 4-bromo-1,3-diphenoxybenzene to yield Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)-. The synthesis of Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- is relatively complex and requires specialized equipment and expertise.
Propiedades
Número CAS |
10469-83-7 |
|---|---|
Nombre del producto |
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- |
Fórmula molecular |
C24H18O3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1-phenoxy-3-(4-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C24H18O3/c1-3-8-19(9-4-1)25-21-14-16-22(17-15-21)27-24-13-7-12-23(18-24)26-20-10-5-2-6-11-20/h1-18H |
Clave InChI |
GWXBGFIYQHKUSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4 |
Otros números CAS |
10469-83-7 |
Sinónimos |
1-Phenoxy-3-(4-phenoxyphenoxy)benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



